molecular formula C4H8N2O4 B107044 Dimethyl hydrazine-1,2-dicarboxylate CAS No. 17643-54-8

Dimethyl hydrazine-1,2-dicarboxylate

Cat. No. B107044
CAS RN: 17643-54-8
M. Wt: 148.12 g/mol
InChI Key: BPJLPBVJCYVEAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of hydrazine with other chemical entities to form a new compound with a hydrazine backbone. For instance, the synthesis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves characterizing the compound using various spectroscopic techniques and quantum chemical calculations . Similarly, the synthesis of 1,3-dimethyl pyrimidine-2,4,6-trione s-triazinyl hydrazine/hydrazone derivatives combines heterocycles through a hydrazone moiety, resulting in compounds with potential biological activities .

Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using spectroscopic methods and theoretical calculations. For example, the vibrational spectral analysis of ethyl 4-(1-(2-(hydrazinecarbonothioyl)hydrazono)ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate molecule has been carried out using FT-IR spectroscopy and potential energy distribution . Computational studies, such as those on hydrazine and its derivatives, focus on electrostatic potentials and relative bond strengths, providing insights into the molecular structure and reactivity .

Chemical Reactions Analysis

The chemical reactivity of these compounds is often studied through their ability to form derivatives and participate in various chemical reactions. For instance, the spectrophotometric determination of hydrazine and 1,1-dimethylhydrazine involves their reaction with salicylaldehyde to form azine or hydrazone derivatives . The study of tautomerism in dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate provides insights into the different forms the compound can exist in, depending on the solvent and conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the types of interactions they can form. The crystal structure of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, for example, reveals a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules . The conformational preferences of 1,2-hydrazine dicarboxylic acid dimethyl ester are studied using quantum mechanical methods, highlighting the effects of solvents on the compound's structure .

Scientific Research Applications

Conformational Studies

  • Dimethyl hydrazine-1,2-dicarboxylate has been analyzed using quantum mechanical methods to understand its conformational preferences. A study compared these preferences with those of the hydrazide analogue, focusing on the effects of different solvents like aqueous and carbon tetrachloride. This research aids in understanding the molecular behavior of dimethyl hydrazine-1,2-dicarboxylate in various environments (Alemán & Puiggalí, 2001).

Antifungal Activity

  • A synthesis study of Dimethyl-1,2-Hydrazine Bis(Dithioformate) revealed its structure and evaluated its antifungal activities. The compound demonstrated significant inhibition effects on various fungi, showcasing its potential as an antifungal agent (Dong Feng-ying, 2012).

Chemopreventive Properties

  • Research on kaempferol, a flavonol, in combination with 1,2-dimethyl hydrazine, has shown promise in colorectal cancer prevention. This study indicates the potential of kaempferol to lower induced erythrocyte lysate and liver thiobarbituric acid reactive substances, suggesting its usefulness in combating oxidative stress and cancer development (Nirmala & Ramanathan, 2011).

Environmental and Health Impact

  • Hydrazines, including 1,2-dimethyl hydrazine, are identified as environmental contaminants causing adverse effects to public health. They are known to cause systemic health effects or cancer in humans and have been found in hazardous waste sites (Choudhary & Hansen, 1998).

Chemical Synthesis and Reactivity

  • Dimethyl acetylenedicarboxylate's reaction with 2,5-Dithiobiurea Derivatives, including N1,N2-disubstituted hydrazine-1,2-dicarbothioamides, has been studied to understand the formation of various chemical compounds. This research is vital for comprehending the reactivity and potential applications of these compounds in different chemical processes (Hassan et al., 2014).

Safety And Hazards

Dimethyl hydrazine-1,2-dicarboxylate is very toxic by ingestion, inhalation, and skin absorption . Contact with skin or mucous membranes causes chemical burns . It can be absorbed through the skin to cause systemic intoxication and convulsions . It is classified as toxic if swallowed, in contact with skin, or if inhaled . It may cause cancer and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

methyl N-(methoxycarbonylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c1-9-3(7)5-6-4(8)10-2/h1-2H3,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJLPBVJCYVEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295532
Record name dimethyl hydrazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl hydrazine-1,2-dicarboxylate

CAS RN

17643-54-8
Record name 17643-54-8
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Record name 17643-54-8
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Record name dimethyl hydrazine-1,2-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl hydrazidodicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
B Doboszewski, J McGarrah, AY Nazarenko… - … Section E: Structure …, 2011 - scripts.iucr.org
In the crystal structure of the title compound, C4H8N2O4·C18H15OP, two triphenylphosphine oxide molecules and two dimethyl hydrazine-1,2-dicarboxylate molecules are connected …
Number of citations: 2 scripts.iucr.org
T Criton, D Vilona, G Jacob… - … A European Journal, 2021 - Wiley Online Library
Polyazanes (ie, higher nuclearity homologues of hydrazines) with increasing numbers of bound nitrogen atoms (from 3 to 5), including the first pentazane ever described, were prepared …
PB Dervan, DS Santilli - Journal of the American Chemical …, 1980 - ACS Publications
The stereospecific syntheses of c/í-3, 4, 5, 6-tetrahydropyridazine-3, 4-d2 (6) and cis-and zrozii-cyclobutane-/, 2-i/2 are reported. The thermal decomposition of cí. s-3, 4, 5, 6-…
Number of citations: 71 pubs.acs.org
MN Umam, R Poerwanto, DD Matra - AIP Conference Proceedings, 2023 - pubs.aip.org
Lobi-lobi (Flacourtia inermis) is a little-known and rarely cultivated fruit. Despite this, lobi-lobi contains important elements such as phenolics and anthocyanins in abundance. The …
Number of citations: 2 pubs.aip.org
JM Hoover, A DiPasquale, JM Mayer… - Organometallics, 2007 - ACS Publications
The Ru III bis(anilide) dimer [Cp*RuCl(μ-NHPh)] 2 (1a) is formed upon reaction of (Cp*RuCl) 4 with 1,2-diphenylhydrazine in benzene. An X-ray crystal structure shows a …
Number of citations: 22 pubs.acs.org
XY Huang, PP Xie, LM Zou, C Zheng… - Journal of the American …, 2023 - ACS Publications
Herein, we report a highly efficient synthesis of enantioenriched aza-[3.3.1]-bicyclic enamines and ketones, a class of structural cores in many natural products, via asymmetric …
Number of citations: 6 pubs.acs.org
Z Wang - 2012 - escholarship.org
The ability of gold(I) complexes to activate carbon-carbon multiple bonds for the addition of nitrogen and oxygen nucleophiles has emerged as an attractive synthetic method in organic …
Number of citations: 2 escholarship.org
JM Hoover - 2009 - search.proquest.com
This work focuses on the fundamental reactivity of hydrazines with low-valent late transition metal systems directed toward the development of amination reactions of olefins with …
Number of citations: 0 search.proquest.com

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